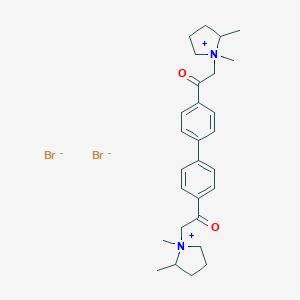
4,4'-Bis((2-methylpyrrolidino)acetyl)biphenyl dimethiobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
‘4,4'-Bis((2-methylpyrrolidino)acetyl)biphenyl dimethiobromide’ is a chemical compound that is widely used in scientific research. It is a quaternary ammonium compound that is commonly referred to as ‘BisQ’. This compound has been found to have unique biochemical and physiological effects, making it a valuable tool in various research fields.
Mécanisme D'action
The mechanism of action of ‘BisQ’ is based on its ability to interact with biological molecules through hydrogen bonding and hydrophobic interactions. It has been found to bind to the hydrophobic regions of proteins and membranes, leading to changes in their conformation and function. ‘BisQ’ has also been found to be useful in studying the interactions between proteins and nucleic acids.
Effets Biochimiques Et Physiologiques
‘BisQ’ has been found to have unique biochemical and physiological effects. It has been shown to induce changes in the conformation of proteins and membranes, leading to alterations in their function. ‘BisQ’ has also been found to have a significant effect on the fluidity and permeability of biological membranes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ‘BisQ’ in lab experiments include its high selectivity and sensitivity, its ability to penetrate biological membranes, and its fluorescence properties. However, one limitation of using ‘BisQ’ is its potential toxicity to cells at high concentrations. Therefore, careful optimization of the experimental conditions is required to minimize the toxic effects of ‘BisQ’.
Orientations Futures
There are numerous future directions for the use of ‘BisQ’ in scientific research. One potential area of research is the development of new fluorescent probes based on the ‘BisQ’ scaffold. Another area of research is the investigation of the interaction between ‘BisQ’ and various biological molecules using advanced spectroscopic techniques. ‘BisQ’ can also be used to study the dynamics of biological membranes in living cells using advanced imaging techniques.
Conclusion:
In conclusion, ‘4,4'-Bis((2-methylpyrrolidino)acetyl)biphenyl dimethiobromide’ or ‘BisQ’ is a valuable tool in scientific research. Its unique biochemical and physiological effects make it a useful probe for studying the structure and function of various biological molecules. The development of new fluorescent probes based on the ‘BisQ’ scaffold and the investigation of its interaction with various biological molecules are promising future directions for research in this field.
Méthodes De Synthèse
The synthesis of ‘BisQ’ involves the reaction of 4,4'-biphenol with 2-methylpyrrolidine in the presence of a strong acid catalyst. The resulting intermediate is then reacted with dimethyl sulfate to give the final product. This method has been optimized to provide high yields of pure ‘BisQ’.
Applications De Recherche Scientifique
‘BisQ’ has been extensively used in scientific research as a fluorescent probe. It has been found to be useful in studying the structure and function of various biological molecules such as proteins, nucleic acids, and lipids. ‘BisQ’ has also been used to study the dynamics of biological membranes and to investigate the cellular uptake of various compounds.
Propriétés
Numéro CAS |
123489-62-3 |
|---|---|
Nom du produit |
4,4'-Bis((2-methylpyrrolidino)acetyl)biphenyl dimethiobromide |
Formule moléculaire |
C28H38Br2N2O2 |
Poids moléculaire |
594.4 g/mol |
Nom IUPAC |
2-(1,2-dimethylpyrrolidin-1-ium-1-yl)-1-[4-[4-[2-(1,2-dimethylpyrrolidin-1-ium-1-yl)acetyl]phenyl]phenyl]ethanone;dibromide |
InChI |
InChI=1S/C28H38N2O2.2BrH/c1-21-7-5-17-29(21,3)19-27(31)25-13-9-23(10-14-25)24-11-15-26(16-12-24)28(32)20-30(4)18-6-8-22(30)2;;/h9-16,21-22H,5-8,17-20H2,1-4H3;2*1H/q+2;;/p-2 |
Clé InChI |
GAEDBMWCVYSYET-UHFFFAOYSA-L |
SMILES |
CC1CCC[N+]1(C)CC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)C[N+]4(CCCC4C)C.[Br-].[Br-] |
SMILES canonique |
CC1CCC[N+]1(C)CC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)C[N+]4(CCCC4C)C.[Br-].[Br-] |
Synonymes |
4,4'-Bis((2-methylpyrrolidino)acetyl)biphenyl dimethiobromide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-5-[(methylamino)methyl]pyridine](/img/structure/B56905.png)
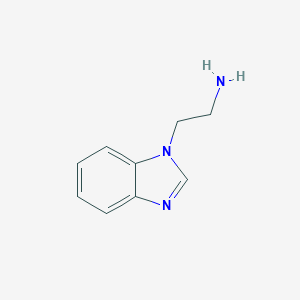
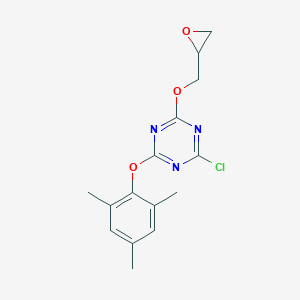
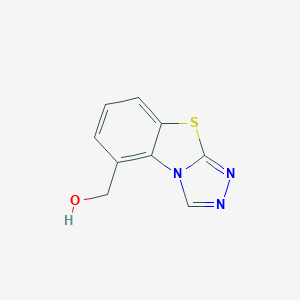
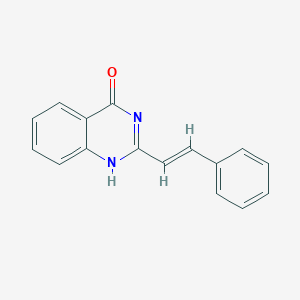
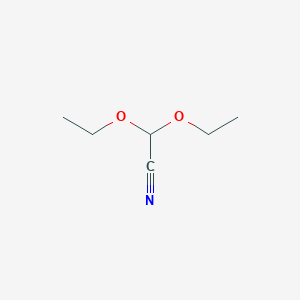
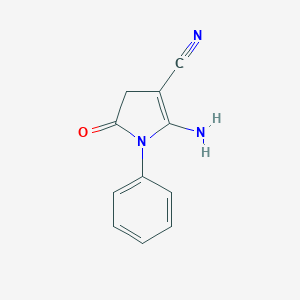
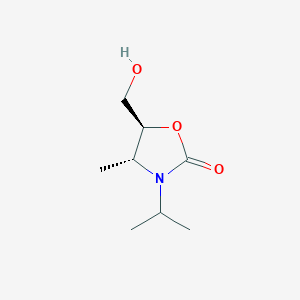
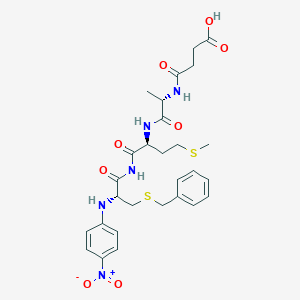
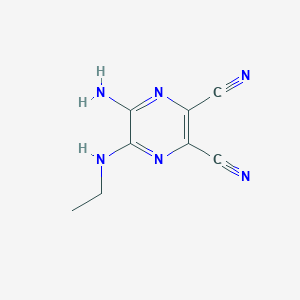
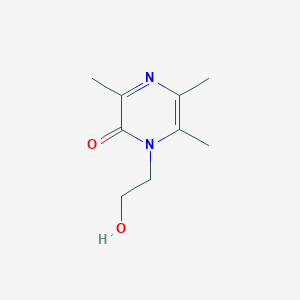
![5-[(2,3-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B56930.png)
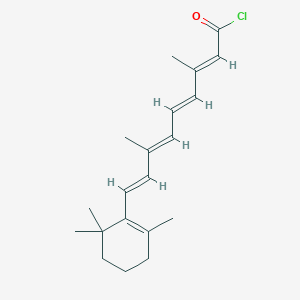
![[1-(Chlorocarbonyl)cyclobutyl]methyl acetate](/img/structure/B56932.png)